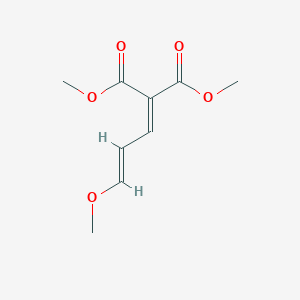

2-(3-Methoxyallylidene)malonic acid dimethyl ester

Description

Properties

IUPAC Name |

dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNTZJTOBIOHL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(3-Methoxyallylidene)malonic Acid Dimethyl Ester: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Methoxyallylidene)malonic acid dimethyl ester, a valuable intermediate in organic synthesis. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. The synthesis is primarily achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this specific transformation.

Introduction

This compound is a multifunctional organic compound with significant potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Its structure, featuring a conjugated diene system and two ester functionalities, makes it a versatile precursor for a variety of chemical transformations. The IUPAC name for this compound is dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate[1].

The primary synthetic route to this and related compounds is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is named after the German chemist Emil Knoevenagel[2]. In this specific synthesis, the active methylene compound, dimethyl malonate, reacts with the α,β-unsaturated aldehyde, 3-methoxyacrolein.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via the Knoevenagel condensation. The mechanism can be broken down into the following key steps:

-

Enolate Formation: A weak base, such as piperidine, deprotonates the α-carbon of dimethyl malonate. The acidity of these protons is enhanced by the electron-withdrawing effect of the two adjacent ester carbonyl groups, facilitating the formation of a resonance-stabilized enolate ion[3].

-

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-methoxyacrolein. This results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound.

-

Dehydration: The β-hydroxy intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product, this compound. The removal of water drives the reaction to completion[4][5].

The choice of a weak base like piperidine is crucial to prevent the self-condensation of the aldehyde reactant[2]. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, further favoring product formation[4].

Reaction Pathway Diagram

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(3-Methoxyallylidene)malonic Acid Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(3-methoxyallylidene)malonic acid dimethyl ester, a molecule of interest in synthetic chemistry. In the absence of readily available, published experimental spectra for this specific compound, this document provides a detailed, predicted analysis grounded in established principles of NMR spectroscopy and data from analogous structures. We will delve into the rationale behind the predicted chemical shifts, coupling constants, and multiplicities for each nucleus. Furthermore, this guide outlines a standard experimental protocol for the acquisition of high-quality NMR data for this and similar compounds, ensuring scientific integrity and reproducibility.

Introduction

This compound (CAS 41530-32-9) is a multifunctional organic compound featuring an electron-rich enol ether conjugated with an electron-withdrawing geminal diester system. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis, potentially for the construction of more complex molecular architectures. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization, and NMR spectroscopy provides the most powerful means to achieve this in solution.

This guide serves as a detailed reference for the expected ¹H and ¹³C NMR spectral features of this molecule. By dissecting the structure into its constituent spin systems, we can predict the NMR parameters with a high degree of confidence, providing a benchmark for researchers working with this or structurally related compounds.

Molecular Structure and Predicted NMR Correlation Diagram

To visualize the connectivity and the through-bond correlations that give rise to the NMR spectrum, a diagram of the molecular structure with atom numbering is presented below.

Figure 2. Experimental workflow for NMR analysis.

Synthesis Context

This compound can be synthesized through various methods. A common approach involves the condensation reaction of dimethyl malonate with a suitable three-carbon electrophile already containing the methoxy group, such as 3-methoxyacrolein or its synthetic equivalent. Alternatively, it could be prepared from the reaction of dimethyl malonate with an orthoformate in the presence of an acid catalyst, followed by further elaboration. [1]The purification of the final product, typically by column chromatography or distillation, is crucial to obtain clean NMR spectra free from starting materials or byproducts.

Conclusion

This technical guide provides a comprehensive, predicted ¹H and ¹³C NMR spectroscopic analysis of this compound. The detailed rationale for the predicted chemical shifts and coupling constants, based on fundamental NMR principles and data from analogous structures, serves as a valuable resource for researchers in the field. The inclusion of a standardized experimental protocol ensures that high-quality, reproducible data can be obtained for this and similar molecules. While a predictive analysis is a powerful tool, it is always recommended to confirm these predictions with experimental data for unambiguous structural confirmation.

References

-

Full text of "EPA/NIH mass spectral data base. supplement 2, 1983" - Internet Archive. (n.d.). Retrieved from [Link]

- [Synthesis and structure of new basic enol ethers]. (1982). Arzneimittelforschung, 32(11), 1409-11.

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

- NMR Spectra of New Compounds. (n.d.).

-

Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Enol ether synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. (2011). Journal of Chemical Crystallography.

-

Enol ether. (n.d.). In Wikipedia. Retrieved from [Link]

- 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (2025).

- Tarabová, D., et al. (n.d.). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca.

- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (n.d.). PMC.

- Mass Spectra of 2-Substituted Diethyl Malonate Deriv

- Dimethyl 2-(3-Methoxybenzylidene)

- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (n.d.).

- US5041619A - Process for the preparation of alkoxyalkylidenemalonic acid esters. (n.d.).

Sources

A Guide to the Crystal Structure Analysis of Dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate: A Hypothetical Case Study for Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction (SC-XRD) analysis of dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate. While a published crystal structure for this specific compound is not publicly available as of this writing, this document serves as an in-depth, hypothetical case study. It outlines the complete workflow, from synthesis and crystallization to data analysis and interpretation, that a researcher would undertake. This guide is intended for researchers, scientists, and drug development professionals who wish to understand the critical role of crystallographic analysis in elucidating the structure-property relationships of small organic molecules.

Introduction: The Significance of Structural Elucidation

Dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate is a small organic molecule with potential applications in medicinal chemistry and materials science.[1][2][3] Its chemical structure suggests the possibility of interesting conformational features and intermolecular interactions, which can significantly influence its physical and biological properties. A precise understanding of its three-dimensional atomic arrangement in the solid state is paramount for rational drug design, polymorphism screening, and formulation development.[4]

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline material.[5][6] It provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing.[7][8] This information is crucial for understanding a molecule's stability, solubility, and potential interactions with biological targets.

This guide will walk through the entire process of a hypothetical crystal structure analysis of the title compound, providing the scientific rationale behind each step.

The Experimental and Computational Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous experimental and computational steps.

Synthesis and Crystallization: The Art of Growing Order

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction. A typical crystal for SC-XRD should have dimensions of approximately 0.1-0.3 mm and be free of significant defects.[9]

Synthesis: A plausible synthetic route for dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate would involve a condensation reaction between a suitable methoxyacrolein derivative and dimethyl malonate.[10] The crude product would then be purified, typically by column chromatography.

Crystallization: The purified compound, which may be an oil or a low-melting solid, must then be crystallized.[1] Several techniques can be employed, and the choice of method and solvent is often empirical.

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

The selection of solvents is critical and often involves screening a range of solvents with varying polarities.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11] The fundamental principle of SC-XRD is based on Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[6][11]

The experimental workflow for SC-XRD data collection is as follows:

Caption: The workflow of single-crystal X-ray diffraction data collection.

Instrumentation: Modern diffractometers are typically equipped with a CCD or CMOS area detector, which allows for the rapid collection of a large number of diffraction spots.[12] The X-rays are generated by an X-ray tube, commonly with a molybdenum (Mo) or copper (Cu) target.[6]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The result of the data collection is a set of reflection intensities and their corresponding Miller indices (hkl). The next step is to use this information to determine the arrangement of atoms in the unit cell. This process is divided into two main stages: structure solution and structure refinement.[13][14]

Structure Solution: The primary challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, their phases cannot be directly determined experimentally.[15] Several methods are used to overcome this:

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases. This is the most common method for small molecules.[13]

-

Patterson Methods: This method is useful when the structure contains a heavy atom, as the vectors between the heavy atoms can be determined from a Patterson map, which in turn can be used to phase the remaining reflections.[13]

Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares procedure.[16] This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.[13]

The quality of the final refined structure is assessed using several metrics, including the R-factor (R1) and the weighted R-factor (wR2). Lower values of these factors indicate a better agreement between the model and the experimental data.[4]

Crystallographic Software: Several software suites are available for structure solution and refinement. The SHELX programs (e.g., SHELXT for solution and SHELXL for refinement) are widely used and are often integrated into graphical user interfaces like Olex2 or WinGX.[17][18][19][20][21]

Hypothetical Structural Analysis and Interpretation

Based on the chemical structure of dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate and data from similar compounds, we can anticipate several key structural features.[10][22][23]

Molecular Geometry

The molecule possesses a conjugated system, which is expected to influence its planarity. The bond lengths within the propenylidene and malonate moieties would be compared to standard values to assess the degree of electron delocalization. The torsion angles along the backbone will define the overall conformation of the molecule.

| Parameter | Expected Value/Range | Significance |

| C=C Bond Lengths | 1.33 - 1.35 Å | Indicates the degree of double bond character. |

| C-C Bond Lengths | 1.45 - 1.48 Å | Shorter than a typical single bond due to conjugation. |

| C=O Bond Lengths | ~1.20 Å | Typical for an ester carbonyl group. |

| C-O Bond Lengths | 1.33 - 1.45 Å | Varies for the ester and methoxy groups. |

| Torsion Angles | Variable | Determines the planarity and overall shape of the molecule. |

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is determined by a delicate balance of intermolecular forces. In the case of dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate, several types of interactions are possible:

-

Hydrogen Bonds: While the molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be present, involving the carbonyl and methoxy oxygen atoms as acceptors.[24]

-

van der Waals Forces: These non-specific interactions will play a significant role in the overall packing.

-

π-π Stacking: The conjugated system of the molecule may lead to π-π stacking interactions between adjacent molecules, although this will depend on the overall conformation.

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[25][26][27] This technique maps the close contacts between molecules in a crystal, providing a detailed picture of the packing environment.[28][29] A Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Caption: Conceptual workflow for Hirshfeld surface analysis.

Data Validation and Deposition: Ensuring Scientific Rigor

Before publication, a crystal structure must be thoroughly validated to ensure its quality and accuracy. The International Union of Crystallography (IUCr) provides a tool called checkCIF that automatically checks a crystallographic information file (CIF) for completeness, consistency, and potential errors.[17]

Upon successful validation, the crystallographic data, including the atomic coordinates and experimental details, should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures.[30][31][32][33][34] Deposition ensures that the data is preserved and accessible to the wider scientific community.[33]

Conclusion

The crystal structure analysis of dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate, as outlined in this hypothetical guide, represents a fundamental process in modern chemistry and drug development. By providing a detailed atomic-level understanding of the molecule's structure and intermolecular interactions, SC-XRD analysis offers invaluable insights that can guide further research into its chemical, physical, and biological properties. The rigorous application of the described methodologies ensures the generation of high-quality, reliable structural data that is essential for advancing scientific knowledge.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- CrystalExplorer. (n.d.). The Hirshfeld Surface.

- Scirp.org. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

- PubMed Central. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.

- University of Cambridge. (n.d.). Introduction to Structure Refinement.

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- Fiveable. (n.d.). Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes.

- ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

- PubMed Central. (n.d.). Recent developments in phasing and structure refinement for macromolecular crystallography.

- MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

- University Blog Service. (n.d.). Links | X-Ray Diffraction Facility.

- Oxford Academic. (n.d.). 6 6 Solution and Refinement of Crystal Structures.

- PubMed Central. (n.d.). Analysis of the quality of crystallographic data and the limitations of structural models.

- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- SERC (Carleton). (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

- University of Chemistry and Technology, Prague. (n.d.). Structure solution and refinement: introductory strategies.

- CCDC. (n.d.). Search - Access Structures.

- ResearchGate. (2025, August 5). The prediction and interpretation of bond lengths in crystals.

- CCDC. (n.d.). The Largest Curated Crystal Structure Database.

- Chemistry World. (n.d.). CCDC.

- SERC (Carleton). (2018, June 15). Single-crystal X-ray Diffraction.

- Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.

- YouTube. (2025, October 27). How Are Bond Angles Measured Using X-ray Crystallography? - Chemistry For Everyone.

- Reddit. (2015, June 23). What X-ray crystallography modelling software do you use and why? : r/chemistry.

- DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC).

- Benchchem. (n.d.). Comparative Analysis of X-ray Crystal Structures of 2-Chloro-3-(methoxyphenyl)-1-propene Derivatives and Related Compounds.

- YouTube. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD).

- Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein.

- ResearchGate. (2025, August 7). (PDF) OLEX2: A complete structure solution, refinement and analysis program.

- OlexSys. (n.d.). Overview | OlexSys.

- ResearchGate. (n.d.). (PDF) Crystal structure of dimethyl 2-((2Z,5Z)-5-(2-methoxy-2-oxoethylidene)-2-{(E)-[2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene]hydrazinylidene}-4-oxothiazolidin-3-yl)fumarate.

- Fisher Scientific. (n.d.). 2-(3-Methoxyallylidene)malonic acid dimethyl ester, 95%.

- PubChem. (n.d.). This compound | C9H12O5 | CID 5374172.

- Amerigo Scientific. (n.d.). Dimethyl [(2E)-3-Methoxyprop-2-enylidene]malonate.

- NIH. (n.d.). 2-Hydroxy-N′-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide.

- Sci-Hub. (n.d.). Analytical, Spectroscopic and Crystallographic Characterization of 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione.

- PubChem. (n.d.). Dimethyl (p-methoxybenzylidene)malonate | C13H14O5 | CID 100478.

Sources

- 1. This compound, 95% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C9H12O5 | CID 5374172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl [(2E)-3-Methoxyprop-2-enylidene]malonate - Amerigo Scientific [amerigoscientific.com]

- 4. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pulstec.net [pulstec.net]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. fiveable.me [fiveable.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. geo.umass.edu [geo.umass.edu]

- 13. fiveable.me [fiveable.me]

- 14. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Introduction [pd.chem.ucl.ac.uk]

- 17. Links | X-Ray Diffraction Facility [sites.utexas.edu]

- 18. reddit.com [reddit.com]

- 19. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 20. researchgate.net [researchgate.net]

- 21. Overview | OlexSys [olexsys.org]

- 22. sci-hub.ru [sci-hub.ru]

- 23. Dimethyl (p-methoxybenzylidene)malonate | C13H14O5 | CID 100478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2-Hydroxy-N′-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. crystalexplorer.net [crystalexplorer.net]

- 26. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 27. researchgate.net [researchgate.net]

- 28. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

- 30. Search - Access Structures [ccdc.cam.ac.uk]

- 31. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 32. CCDC | Chemistry World [chemistryworld.com]

- 33. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 34. youtube.com [youtube.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-(3-Methoxyallylidene)malonic acid dimethyl ester

Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of 2-(3-Methoxyallylidene)malonic acid dimethyl ester. Designed for researchers, chemists, and professionals in drug development, this document outlines the core principles and practical application of Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this compound. By integrating data from these orthogonal techniques, we present a holistic characterization workflow, emphasizing the causality behind spectral features and experimental design.

Molecular Structure and Physicochemical Properties

This compound is a functionalized α,β-unsaturated compound featuring a conjugated diene system. Its structure incorporates two methyl ester groups and a methoxy substituent, making it a valuable synthon in organic chemistry. The IUPAC name, dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate, specifies the stereochemistry of the allylic double bond, which is a critical determinant of its spectroscopic properties, particularly in NMR.[1]

| Property | Value | Source |

| IUPAC Name | dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate | [1] |

| Molecular Formula | C₉H₁₂O₅ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1] |

| CAS Number | 41530-32-9 | [2] |

| Appearance | Clear yellow-green, low-melting solid | [2] |

Infrared (IR) Spectroscopy: Functional Group Analysis

2.1 Principle & Rationale

Infrared spectroscopy is a foundational technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations (stretching, bending) at specific frequencies, which correspond to the bonds present. For the title compound, IR spectroscopy is instrumental in confirming the presence of the α,β-unsaturated ester and ether functionalities. The key diagnostic feature is the position of the carbonyl (C=O) stretching frequency, which is lowered by conjugation.[3]

2.2 Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the purified, low-melting solid or viscous liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

2.3 Spectral Interpretation

The IR spectrum provides clear evidence for the key structural motifs. The conjugation of the C=C double bond with the ester carbonyl groups results in delocalization of π-electron density, which weakens the C=O bond and shifts its stretching vibration to a lower wavenumber compared to a saturated ester.[3][4]

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment | Significance |

| 3100-3000 | C-H Stretch | Vinylic (=C-H) | Confirms the presence of the allylidene backbone. |

| 2990-2850 | C-H Stretch | Aliphatic (O-CH₃) | Indicates the methoxy and methyl ester groups. |

| 1730-1715 | C=O Stretch | α,β-Unsaturated Ester | Key diagnostic band. The shift to this region from the typical 1750-1735 cm⁻¹ confirms conjugation.[3][4] |

| 1640-1600 | C=C Stretch | Conjugated Alkene | Confirms the carbon-carbon double bonds of the allylidene system. |

| 1300-1160 | C-O Stretch | Ester and Ether | Strong, complex bands confirming the C-O single bonds of the ester and methoxy groups.[5][6] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugation

3.1 Principle & Rationale

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which promotes electrons from a ground state molecular orbital to a higher energy, excited state orbital. In this compound, the extended system of conjugated pi bonds allows for a low-energy π → π* electronic transition, resulting in strong absorption in the UV region.[7][8] The wavelength of maximum absorbance (λmax) is a direct indicator of the extent of the conjugated system.[9]

3.2 Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

-

Sample Preparation: Prepare a dilute solution of the compound of known concentration.

-

Data Acquisition: Scan the sample in a quartz cuvette from approximately 200 to 400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

3.3 Spectral Interpretation

The molecule possesses a conjugated system that acts as a chromophore. Based on Woodward-Fieser rules for conjugated dienes and enones, a λmax is predicted in the 220-280 nm range. The presence of the methoxy group as an auxochrome and the two ester groups will influence the exact position and intensity of the absorption band. An increase in conjugation length is known to shift the λmax to longer wavelengths.[8][9]

| Predicted λmax | Electronic Transition | Significance |

| ~250-270 nm | π → π* | Confirms the presence of the extended conjugated system, which is the primary chromophore in the molecule.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

4.1 Principle & Rationale

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei result in signal splitting (coupling), providing a detailed map of the carbon-hydrogen framework.

4.2 Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as a reference.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer.

4.3 ¹H NMR Spectral Interpretation

The proton NMR spectrum will provide definitive information on the number of distinct protons and their connectivity. The vinylic region is particularly informative for confirming the (E)-stereochemistry.

(A representative image of the structure with protons labeled for NMR discussion would be placed here.)| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.8 | d | 1H | Hc | Deshielded by the two adjacent ester groups. Coupled to Hb. |

| ~6.8-7.2 | dd | 1H | Hb | Coupled to both Ha and Hc. The large J-value with Hc confirms (E)-geometry. |

| ~5.8-6.2 | d | 1H | Ha | Shielded relative to other vinylic protons, but deshielded by the methoxy group. Coupled to Hb. |

| ~3.85 | s | 6H | 2 x -COOCH₃ | Two equivalent ester methyl groups, appearing as a sharp singlet. |

| ~3.75 | s | 3H | -OCH₃ | Methoxy group protons, appearing as a sharp singlet. |

Note: The coupling constant between Hb and Hc (³J_trans) is expected to be in the range of 12-18 Hz, characteristic of a trans-alkene.

4.4 ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~168-172 | C=O | Ester carbonyl carbons. |

| ~150-160 | C-OMe (vinylic) | Vinylic carbon attached to the methoxy group. |

| ~140-150 | =CHc | Vinylic carbon deshielded by ester groups. |

| ~110-120 | =CHb | Central vinylic carbon. |

| ~105-115 | =C(COOMe)₂ | Quaternary vinylic carbon of the malonate moiety. |

| ~56-58 | -OCH₃ | Methoxy carbon. |

| ~52-54 | -COOCH₃ | Ester methyl carbons. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

5.1 Principle & Rationale

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. In Electron Ionization (EI) MS, the molecule is ionized and fragmented in a predictable manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular formula, while the fragment ions reveal the structure of stable substructures.

5.2 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of the sample is injected into the GC, where it is vaporized and separated from impurities.

-

Ionization: The eluted compound enters the MS source and is bombarded with high-energy electrons (typically 70 eV) for EI.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

5.3 Fragmentation Analysis

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 200, corresponding to the molecular formula C₉H₁₂O₅. Key fragmentation pathways for esters include the loss of alkoxy radicals.[1]

| m/z Value | Proposed Fragment | Significance |

| 200 | [C₉H₁₂O₅]⁺ | Molecular Ion (M⁺). Confirms the molecular weight. |

| 169 | [M - OCH₃]⁺ | Loss of a methoxy radical from one of the ester groups. A very common and expected fragmentation.[1] |

| 141 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical. |

| 101 | [Fragment] | A fragment mentioned in the NIST database, potentially arising from further cleavage of the conjugated system.[1] |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all methods. The workflow below illustrates this synergistic relationship.

Caption: Integrated workflow for the structural elucidation of the target compound.

Conclusion

The spectroscopic characterization of this compound is achieved through a multi-technique approach. IR spectroscopy confirms the key α,β-unsaturated ester functional group. UV-Vis spectroscopy verifies the presence of the extended conjugated system. Mass spectrometry establishes the correct molecular weight and provides insight into fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous determination of the atomic connectivity and (E)-stereochemistry. The convergence of these data points provides a definitive and trustworthy structural assignment, crucial for its application in research and development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]

-

Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Analytical Chemistry, 28(8), 1388-1391. Retrieved from [Link]

-

eCampusOntario. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Pressbooks. Retrieved from [Link]

-

JoVE. (2023). UV–Vis Spectroscopy of Conjugated Systems. Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.15: Conjugated Dienes and Ultraviolet Light. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

McMurry, J. (2018). Chapter 14: Conjugated Compounds and Ultraviolet Spectroscopy. Presentation based on McMurry's Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

-

Scribd. (n.d.). Conjugated Dienes and Ultraviolet Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5374172, this compound. PubChem. Retrieved from [Link]

Sources

- 1. This compound | C9H12O5 | CID 5374172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% 10 g | Request for Quote [thermofisher.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]

- 10. scribd.com [scribd.com]

reactivity profile of dimethyl 2-(3-methoxyallylidene)malonate

An In-Depth Technical Guide to the Reactivity Profile of Dimethyl 2-(3-methoxyallylidene)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(3-methoxyallylidene)malonate is a highly functionalized and versatile organic building block. Its structure incorporates a conjugated diene, an electron-deficient π-system, and a reactive 1,3-dicarbonyl equivalent, bestowing upon it a rich and multifaceted reactivity profile. This guide provides a comprehensive exploration of its chemical behavior, focusing on its role as a diene in cycloaddition reactions, as a Michael acceptor in conjugate additions, and its susceptibility to nucleophilic attack at various positions. By synthesizing information from established chemical literature, this document aims to serve as an authoritative resource for chemists seeking to exploit the synthetic potential of this valuable reagent. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key mechanistic pathways to empower researchers in their synthetic endeavors.

Structural Features and Synthesis

The unique reactivity of dimethyl 2-(3-methoxyallylidene)malonate stems from the strategic arrangement of its functional groups. The molecule is an extended Michael acceptor and a polarized diene. The two electron-withdrawing methyl ester groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the diene system highly electrophilic.[1] This electronic feature is central to its behavior in both cycloaddition and conjugate addition reactions.

The most common and efficient synthesis of this compound is achieved through a Knoevenagel condensation.[2][3] This reaction involves the base-catalyzed condensation of an active methylene compound, dimethyl malonate, with 3-methoxyacrolein.[2] The choice of a base is critical; a weak base like piperidine is often sufficient to deprotonate the highly acidic methylene protons of dimethyl malonate without promoting unwanted side reactions.[3]

General Synthesis Protocol: Knoevenagel Condensation

-

To a stirred solution of dimethyl malonate (1.0 equiv) in a suitable solvent such as toluene or ethanol, add 3-methoxyacrolein (1.0 equiv).

-

Add a catalytic amount of a base, such as piperidine or a mild alkoxide (e.g., sodium ethoxide in ethanol).[2]

-

The reaction mixture is typically heated to reflux to drive the condensation and subsequent elimination of water.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is cooled, and the product is isolated via standard workup procedures, including washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

-

Purification is achieved by column chromatography or distillation to yield the target compound.

Caption: Generalized mechanism for an inverse-demand Diels-Alder reaction.

Experimental Protocol: Inverse-Demand Diels-Alder Reaction

-

Dissolve dimethyl 2-(3-methoxyallylidene)malonate (1.0 equiv) in an inert, high-boiling solvent like toluene or xylene.

-

Add an electron-rich dienophile (e.g., an enol ether or enamine) (1.1-1.5 equiv).

-

Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC.

-

Upon consumption of the starting material, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography on silica gel.

| Dienophile | Product Type | Typical Conditions | Reference |

| Ethyl vinyl ether | Dihydropyran derivative | Toluene, reflux, 12-24h | [1][4] |

| Pyrrolidinocyclopentene | Fused carbocycle | Xylene, reflux, 8-16h | [1][4] |

Reactivity as a Michael Acceptor: Conjugate Additions

The extended conjugation and strong electron-withdrawing character of the malonate moiety make dimethyl 2-(3-methoxyallylidene)malonate an excellent Michael acceptor. Nucleophiles can add in a conjugate fashion (1,4- or 1,6-addition). The most common pathway is 1,6-addition, where the nucleophile attacks the terminal carbon of the diene system.

This reactivity is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. A wide variety of nucleophiles, including organometallics, stabilized enolates, amines, and thiols, can be employed. [5][6]The choice of nucleophile and reaction conditions allows for precise control over the final product.

Mechanistic Pathway

The reaction is typically initiated by the attack of a nucleophile on the δ-carbon (C4) of the conjugated system, which is the most electrophilic position. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated during workup to yield the final 1,6-adduct.

Caption: Mechanism of 1,6-conjugate Michael addition.

Experimental Protocol: Michael Addition of Dimethyl Malonate

This protocol describes the addition of a soft carbon nucleophile, such as the enolate of dimethyl malonate itself, to an acceptor like 3-buten-2-one, illustrating the general principle applicable to our title compound. [7]

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium methoxide (1.1 equiv) in anhydrous methanol.

-

Cool the solution to 0 °C and add dimethyl malonate (1.1 equiv) dropwise to generate the sodiomalonate nucleophile.

-

Add a solution of the Michael acceptor (1.0 equiv), in this case, dimethyl 2-(3-methoxyallylidene)malonate, in an appropriate solvent like THF, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

| Nucleophile | Reagent/Catalyst | Product Type | Typical Yield | Reference |

| Dimethyl malonate | NaOMe / MeOH | 1,6-Adduct | High | [5][7] |

| β-Nitrostyrene | Cinchonine derivative | Chiral 1,6-Adduct | 80-95% | [8] |

| Amines | None (neat or solvent) | 1,6-Amino Adduct | Variable | [9] |

| Thiols | Et₃N / CH₂Cl₂ | 1,6-Thio Adduct | High | [9] |

Reactions Involving the Methoxy Group

The methoxy group is part of a vinyl ether functionality, making the C-3 position susceptible to nucleophilic substitution via an addition-elimination mechanism. This pathway is particularly relevant for reactions with nitrogen, oxygen, or sulfur nucleophiles, leading to the synthesis of highly functionalized push-pull buta-1,3-dienes. [9][10] These reactions often proceed under mild conditions and can be catalyzed by acid or base, depending on the nucleophile's reactivity. The reaction with primary or secondary amines, for instance, can lead to the formation of stable enamine-containing structures. [9]

Conclusion

Dimethyl 2-(3-methoxyallylidene)malonate is a synthetically powerful and versatile C7 building block. Its reactivity is dominated by its electron-deficient conjugated π-system, which allows it to readily participate in inverse-electron-demand Diels-Alder reactions and 1,6-conjugate additions with a wide array of nucleophiles. Furthermore, the presence of the methoxy group provides an additional handle for functionalization. The principles and protocols outlined in this guide demonstrate the compound's broad utility and provide a foundation for its application in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

References

- Fiveable. (n.d.). 1,3-Dicarbonyl Compound Definition.

- Pérez-Gómez, R., et al. (2021). Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation.

- TCI Chemicals. (2023).

- Reusch, W. (2023). Addition Reactions of Dienes. Chemistry LibreTexts.

- Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by or C-C coupling.

- Goudreau, S. R., et al. (n.d.).

- Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry.

- JoVE. (2023). Diels–Alder Reaction: Characteristics of Dienes.

- Filo. (2025). a)

- Benchchem. (n.d.). Dimethyl (Z)-2-(3-methoxyallylidene)

- ChemicalBook. (2022).

- Weinstock, L. M., et al. (n.d.).

- Wikipedia. (n.d.).

- Shanghai Talent Chemical Co.,Ltd. (2026).

- ResearchGate. (n.d.). Reactivity of different 1,3‐dicarbonyl compounds.

- Kappe, C. O., et al. (n.d.).

- ResearchGate. (2025). Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes.

- Blog. (2025).

- ResearchGate. (n.d.).

- ResearchGate. (2025). The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis.

- Madhusudhan, G., et al. (2011).

- Scribd. (2024).

- Sustmann, R. (n.d.). ORBITAL ENERGY CONTROL OF CYCLOADDITION REACTIVITY.

- PubMed. (2021).

- Chemical Communications (RSC Publishing). (n.d.).

- ResearchGate. (n.d.).

- PrepChem.com. (n.d.).

- BenchChem. (n.d.).

- PubChem. (n.d.). Dimethyl 2-(3-Methoxybenzylidene)

- Google Patents. (n.d.). US5041619A - Process for the preparation of alkoxyalkylidenemalonic acid esters.

- ResearchGate. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- SciELO México. (n.d.). Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective.

Sources

- 1. Video: Diels–Alder Reaction: Characteristics of Dienes [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. a) write a mechanism for the Michael addition of dimethyl malonate to mes.. [askfilo.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to 2-(3-Methoxyallylidene)malonic acid dimethyl ester

This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-(3-Methoxyallylidene)malonic acid dimethyl ester. It is intended for researchers, scientists, and drug development professionals interested in understanding the structural, electronic, and spectroscopic properties of this molecule through computational chemistry. This document establishes a self-validating system of protocols, grounded in established scientific principles, to ensure accuracy and reproducibility.

Introduction and Significance

This compound is a conjugated organic molecule with potential applications in organic synthesis and materials science. Its extended π-system, arising from the conjugation of the methoxyallylidene and malonic ester moieties, is expected to give rise to interesting electronic and optical properties. Theoretical calculations are indispensable for elucidating the fundamental aspects of its molecular structure, conformational preferences, and spectroscopic signatures, which are crucial for its potential applications.

This guide will detail a systematic computational approach using Density Functional Theory (DFT) to investigate the properties of this compound. The causality behind the choice of computational methods and the interpretation of the results will be thoroughly explained.

Computational Methodology: A Justified Approach

The selection of an appropriate computational method is paramount for obtaining reliable theoretical results. For a molecule like this compound, which is a closed-shell organic molecule with a single-reference electronic structure, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[1]

Recommended DFT Functional and Basis Set

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for a broad range of organic molecules and is recommended for initial geometry optimizations and frequency calculations.[2] For a more accurate description of electronic properties and potential non-covalent interactions, a range-separated hybrid functional like ωB97X-D or a double hybrid functional is advisable.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for describing the lone pairs on the oxygen atoms, and polarization functions (d,p) are crucial for accurately representing the bonding environment.

Software

All calculations can be performed using commercially available quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The protocols described herein are generally applicable across these platforms.

Conformational Analysis: Unveiling the Molecular Landscape

The conformational flexibility of this compound is primarily dictated by the rotation around several single bonds. A thorough conformational analysis is essential to identify the global minimum energy structure and other low-lying conformers that may be populated at room temperature.[3][4][5]

Identification of Key Dihedral Angles

The following dihedral angles are critical for determining the overall shape of the molecule:

-

τ1: C1-C2-C3-C4 (allylidene backbone)

-

τ2: C2-C3-C4-C5 (connection to the malonate group)

-

τ3: O1-C1-C2-C3 (methoxy group orientation)

-

τ4 & τ5: Rotation around the C-O bonds of the ester groups.

Step-by-Step Protocol for Conformational Search

-

Initial Structures: Generate initial structures corresponding to different combinations of the key dihedral angles (e.g., syn/anti, cis/trans).

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan for each key dihedral angle to identify the energetic minima and rotational barriers. This involves systematically changing the dihedral angle in small increments (e.g., 10°) while optimizing the rest of the molecular geometry at each step.

-

Geometry Optimization: Perform full geometry optimizations starting from the minima identified in the PES scans. The B3LYP/6-311+G(d,p) level of theory is suitable for this step.

-

Frequency Analysis: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Data Presentation

The relative energies of the stable conformers should be summarized in a table for easy comparison.

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (trans) | ~0° (planar) | 0.00 |

| 2 | ~0° (cis) | ~0° (planar) | Calculated Value |

| 3 | ~180° (trans) | ~90° (non-planar) | Calculated Value |

Note: The values in this table are hypothetical and need to be calculated.

Visualization of the Conformational Analysis Workflow

Caption: Workflow for the conformational analysis of this compound.

Electronic and Spectroscopic Properties

Once the global minimum energy structure is identified, its electronic and spectroscopic properties can be calculated. These theoretical predictions can be directly compared with experimental data.

Electronic Properties

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and optical properties.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Vibrational Spectroscopy (IR)

The vibrational frequencies and their corresponding intensities can be calculated from the frequency analysis. The theoretical IR spectrum can be generated by fitting the calculated frequencies and intensities to Lorentzian or Gaussian functions. This allows for a direct comparison with an experimental IR spectrum, aiding in the identification of characteristic vibrational modes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. Calculations should be performed at the B3LYP/6-311+G(d,p) level or higher.

-

Data Interpretation: The calculated absolute chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), to obtain the final chemical shifts (δ). It is important to note that solvent effects can significantly influence chemical shifts, and including a solvent model (e.g., the Polarizable Continuum Model, PCM) can improve the accuracy of the predictions.

UV-Vis Spectroscopy

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.[7]

-

Functional Choice: For accurate prediction of excitation energies, especially for conjugated systems, long-range corrected functionals like CAM-B3LYP or ωB97X-D are often more reliable than standard hybrid functionals like B3LYP.

Visualization of the Spectroscopic Calculation Workflow

Caption: Workflow for calculating the spectroscopic and electronic properties.

Reactivity Analysis

The electronic properties calculated in the previous section can be used to predict the reactivity of this compound.

-

Fukui Functions: These functions can be calculated to identify the most electrophilic and nucleophilic sites in the molecule, providing insights into its regioselectivity in chemical reactions.

-

Reaction Pathway Modeling: For specific reactions, such as Diels-Alder or Michael additions, the reaction pathways can be modeled by locating the transition state structures connecting the reactants and products. This allows for the calculation of activation energies and reaction rates.

Conclusion

This guide has outlined a comprehensive and robust computational methodology for the theoretical investigation of this compound. By following these protocols, researchers can gain valuable insights into the conformational landscape, electronic structure, spectroscopic properties, and reactivity of this molecule. The theoretical data generated will serve as a powerful complement to experimental studies, facilitating a deeper understanding of its chemical behavior and guiding the design of new materials and synthetic pathways.

References

-

Thorley, K. J., & Nielsen, C. B. (2024). Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?. ChemPlusChem. [Link]

-

QMRO Home. (n.d.). Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?. Queen Mary University of London. [Link]

-

VTT's Research Information Portal. (1997). Density functional studies of conformational properties of conjugated systems containing heteroatoms. VTT. [Link]

-

ResearchGate. (2021). Conformational control over π-conjugated electron pairing in 1D organic polymers. [Link]

-

Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. [Link]

-

ResearchGate. (2008). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules. [Link]

-

arXiv. (2022). Combining TDDFT and ΔSCF to calculate core-level spectra. [Link]

-

ResearchGate. (2019). How DFT calculates the spectroscopic properties of a molecule?. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PMC. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

Journal of Physics: Conference Series. (2021). Quantum-chemical calculations of electronic spectra absorption: ab initio or semiempirical methods?. [Link]

Sources

- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing? [qmro.qmul.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

An In-Depth Technical Guide to the Synthesis of Dimethyl 2-(3-methoxyallylidene)malonate: Discovery, History, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(3-methoxyallylidene)malonate is a valuable Michael acceptor and a versatile building block in organic synthesis, finding application in the construction of complex molecular architectures relevant to pharmaceuticals and fine chemicals. Its synthesis is primarily achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This technical guide provides a comprehensive overview of the historical context, discovery, and evolution of the synthesis of this targeted alpha,beta-unsaturated compound. We will delve into the mechanistic underpinnings of the Knoevenagel condensation, explore various catalytic systems, and present detailed experimental protocols. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering both foundational knowledge and actionable methodologies for the preparation of dimethyl 2-(3-methoxyallylidene)malonate and its analogs.

Introduction: The Significance of an Allylidene Malonate

Malonic acid esters are fundamental reagents in organic chemistry, prized for the reactivity of their active methylene group.[1] The introduction of an allylidene substituent, as in dimethyl 2-(3-methoxyallylidene)malonate, extends the synthetic utility of the malonate core. The resulting conjugated system is a potent Michael acceptor, susceptible to nucleophilic attack, and a valuable precursor for a variety of subsequent transformations, including cycloadditions and conjugate additions. These characteristics make it an important intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs that are of interest in medicinal chemistry.

Historical Perspective: The Legacy of the Knoevenagel Condensation

The synthesis of dimethyl 2-(3-methoxyallylidene)malonate is a direct application of the Knoevenagel condensation, a reaction discovered by the German chemist Emil Knoevenagel in the late 19th century.[2] His initial work, published in 1894, described the condensation of diethyl malonate with formaldehyde in the presence of diethylamine. This was followed by a more detailed exploration of the reaction between aldehydes and ketones with active methylene compounds, catalyzed by weak bases like primary and secondary amines.[2]

The Knoevenagel condensation is a modification of the aldol condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in the formation of a carbon-carbon double bond.[3] The active methylene compound, in this case, dimethyl malonate, requires at least one, but preferably two, electron-withdrawing groups to increase the acidity of the alpha-protons, facilitating deprotonation by a weak base.[3]

While the specific discovery and first synthesis of dimethyl 2-(3-methoxyallylidene)malonate are not well-documented in seminal, standalone publications, its synthesis falls squarely within the well-established scope of the Knoevenagel reaction. The historical development of this specific compound is therefore intrinsically linked to the broader advancements in the understanding and application of this cornerstone reaction in organic synthesis. The evolution of catalysts, from simple amines to more sophisticated organocatalysts, has refined the synthesis of a vast array of alkylidene and arylidene malonates, including the title compound.

Core Synthesis Methodology: The Knoevenagel Condensation

The primary and most efficient method for the synthesis of dimethyl 2-(3-methoxyallylidene)malonate is the Knoevenagel condensation between 3-methoxyacrolein and dimethyl malonate.

The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of dimethyl malonate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-methoxyacrolein. A subsequent dehydration step yields the final α,β-unsaturated product.

Mechanistic Insights

The mechanism of the Knoevenagel condensation can proceed through two primary pathways, largely dependent on the nature of the catalyst.

-

Base-Catalyzed Mechanism: A weak base, such as piperidine or triethylamine, abstracts a proton from the active methylene group of dimethyl malonate, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxyacrolein. The resulting alkoxide intermediate is protonated, and a subsequent E1cB or E2 elimination of a water molecule affords the final product.

-

Iminium Catalysis (with secondary amine catalysts): When a secondary amine like piperidine or L-proline is used as the catalyst, it can react with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the corresponding aldehyde, thus accelerating the nucleophilic attack by the enolate of dimethyl malonate. After the addition, the catalyst is regenerated, and the product is formed following elimination.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis

This protocol is adapted from the synthesis of dimethyl 2-(4-methylbenzylidene)malonate and is a classic example of a Knoevenagel condensation using a secondary amine catalyst.[4]

Materials:

-

3-Methoxyacrolein

-

Dimethyl malonate

-

Piperidine

-

Acetic acid

-

Benzene (or Toluene as a less hazardous alternative)

-

Ethyl acetate

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzene (or toluene) (approximately 7 mL per 10 mmol of aldehyde).

-

Add 3-methoxyacrolein (1.0 eq), dimethyl malonate (1.0-1.2 eq), a catalytic amount of piperidine (e.g., 0.1 eq), and a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: L-Proline-Catalyzed Synthesis

L-proline has emerged as an efficient and environmentally benign organocatalyst for Knoevenagel condensations. This protocol is based on general procedures for L-proline-catalyzed condensations of aldehydes with active methylene compounds.[5]

Materials:

-

3-Methoxyacrolein

-

Dimethyl malonate

-

L-proline

-

Ethanol or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-methoxyacrolein (1.0 eq) and dimethyl malonate (1.0-1.5 eq) in a suitable solvent such as ethanol or DMSO.

-

Add L-proline (typically 5-20 mol%).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the L-proline and any remaining DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of dimethyl 2-(3-methoxyallylidene)malonate should yield a product with the following characteristics:

| Property | Expected Value |

| Molecular Formula | C₉H₁₂O₅ |

| Molecular Weight | 200.19 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR (CDCl₃, ppm) | Predicted shifts: |

| ~7.0-7.5 (m, 1H, vinylic CH) | |

| ~5.5-6.0 (m, 1H, vinylic CH) | |

| ~3.8 (s, 3H, OCH₃) | |

| ~3.7 (s, 6H, 2 x COOCH₃) | |

| ~3.6 (d, 2H, allylic CH₂) | |

| ¹³C NMR (CDCl₃, ppm) | Predicted shifts: |

| ~165-170 (2 x C=O) | |

| ~140-150 (vinylic C) | |

| ~120-130 (vinylic C) | |

| ~110-120 (vinylic C) | |

| ~55-60 (OCH₃) | |

| ~50-55 (2 x COOCH₃) |

Note: The predicted NMR shifts are estimates and should be confirmed by experimental data.

Conclusion and Future Directions

The synthesis of dimethyl 2-(3-methoxyallylidene)malonate via the Knoevenagel condensation remains a reliable and efficient method for accessing this versatile synthetic intermediate. While the historical record of this specific molecule is sparse, the foundational work of Emil Knoevenagel provides a rich context for its preparation. Modern adaptations, particularly the use of organocatalysts like L-proline, offer milder and more environmentally friendly alternatives to traditional methods.

Future research in this area could focus on the development of asymmetric syntheses to access chiral derivatives of dimethyl 2-(3-methoxyallylidene)malonate, further expanding its utility in the synthesis of enantiomerically pure pharmaceuticals. Additionally, the exploration of continuous flow methodologies for the Knoevenagel condensation could offer advantages in terms of scalability, safety, and process control for industrial applications.

References

-

Cardillo, G., Fabbroni, S., Gentilucci, L., Gianotti, M., & Tolomelli, A. (2003). A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. Synthetic Communications, 33(9), 1587-1594. [Link]

-

J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]

-

Liu, Y., et al. (2012). Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. PLoS ONE, 7(8), e42677. [Link]

-

PubChem. (n.d.). Dimethyl 2-(3-Methoxybenzylidene)Malonate. National Center for Biotechnology Information. [Link]

-

Wikipedia contributors. (2023, December 12). Dimethyl malonate. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, November 29). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]

- Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.

-

Barakat, A., Al-Majid, A. M., Mabkhot, Y. N., Choudhary, M. I., & Yousuf, S. (2013). Dimethyl 2-(4-methylbenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o919. [Link]

-

Szwaczko, K., & Sobiak, S. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(2), 38283-38289. [Link]

Sources

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 4. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

A Strategic Approach to the Initial Biological Evaluation of 2-(3-Methoxyallylidene)malonic acid dimethyl ester: A Technical Guide

Introduction

The discovery and development of novel therapeutic agents is a cornerstone of biomedical research. Small molecules, such as 2-(3-Methoxyallylidene)malonic acid dimethyl ester, represent a vast and largely untapped resource for identifying new drug leads. This technical guide provides a comprehensive framework for the initial biological screening of this previously uncharacterized compound. Our approach is rooted in a tiered, logic-driven screening cascade designed to efficiently assess its cytotoxic, antimicrobial, and potential anticancer activities. As Senior Application Scientist, the rationale behind each experimental choice is elucidated to provide a self-validating and scientifically rigorous protocol for researchers, scientists, and drug development professionals.

Compound Profile: this compound

Before commencing any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount.

| Property | Value | Source |

| Molecular Formula | C9H12O5 | PubChem[1] |

| IUPAC Name | dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate | PubChem[1] |

| CAS Number | 41530-32-9 | Fisher Scientific[2] |

| Molecular Weight | 200.19 g/mol | PubChem[1] |

| Appearance | Low melting solid, Clear yellow-green | Fisher Scientific[2] |

The structure, containing a methoxyallylidene group attached to a malonic acid dimethyl ester, suggests potential for Michael addition reactions and interactions with biological nucleophiles, a common feature of many bioactive compounds.

Proposed Initial Biological Screening Cascade

The proposed screening cascade is designed to maximize data acquisition while conserving resources. It begins with broad-spectrum assays and progresses to more specific, mechanism-of-action-oriented studies based on initial findings.

Caption: A tiered approach for the initial biological screening of novel compounds.

Phase 1: Foundational Screening

The primary objective of this phase is to ascertain the general biocompatibility and potential for broad biological activity of the compound.

General Cytotoxicity Assessment

It is crucial to first determine the compound's toxicity to mammalian cells to establish a therapeutic window.[3] Cytotoxicity assays are fundamental in the early stages of drug development to eliminate compounds that are overtly toxic.[4][5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]

-

Cell Culture: Seed human cell lines (e.g., HEK293 for normal cells and a panel of cancer cell lines like HeLa) in 96-well plates and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

Broad-Spectrum Antimicrobial Screening

A fundamental first step in characterizing a novel compound is to assess its ability to inhibit the growth of or kill various microorganisms.[3]

This method is a standardized and widely accepted technique for determining the antimicrobial susceptibility of a compound.[7]

-

Microorganism Preparation: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.

-

Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Focused Investigation

Should the foundational screening reveal significant activity, the next phase will involve a more in-depth characterization of the compound's biological effects.

Anticancer Activity Profiling